molecular formula C19H15ClN2OS B12134259 (5Z)-2-[(2-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-[(2-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B12134259
M. Wt: 354.9 g/mol
InChI Key: LANVJNSZCVAWMR-YMGXUNRSSA-N
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Description

(5Z)-2-[(2-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a phenylpropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorophenylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or acetonitrile, often under reflux conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-[(2-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a lead compound for the development of new pharmaceuticals. Its derivatives are tested for efficacy and safety in preclinical and clinical trials.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: An analog of ketamine with a fluorine atom replacing the chlorine group.

    Ketamine: A well-known anesthetic with a similar core structure but different substituents. It is used clinically for anesthesia and pain management.

Uniqueness

(5Z)-2-[(2-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H15ClN2OS

Molecular Weight

354.9 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15ClN2OS/c1-13(11-14-7-3-2-4-8-14)12-17-18(23)22-19(24-17)21-16-10-6-5-9-15(16)20/h2-12H,1H3,(H,21,22,23)/b13-11+,17-12-

InChI Key

LANVJNSZCVAWMR-YMGXUNRSSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2

Origin of Product

United States

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